Avermectin A1a - 65195-51-9

Avermectin A1a

Catalog Number: EVT-1577344
CAS Number: 65195-51-9
Molecular Formula: C49H74O14
Molecular Weight: 887.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A1a is a natural product found in Streptomyces avermitilis with data available.
Source

Avermectin A1a is produced through the fermentation process of Streptomyces avermitilis, which has been extensively studied for its biosynthetic pathways. The compound is synthesized naturally by this bacterium, with its production being influenced by various genetic and environmental factors .

Classification

Avermectin A1a belongs to the class of compounds known as macrocyclic lactones. It is classified as an antiparasitic agent and insecticide, widely utilized in both veterinary medicine and agriculture for controlling pests and parasites .

Synthesis Analysis

Methods

The biosynthesis of avermectin A1a involves a complex series of enzymatic reactions within Streptomyces avermitilis. The initial step is the formation of the avermectin aglycone, which is catalyzed by polyketide synthases. This process requires several proteins, including AVES 1, AVES 2, AVES 3, and AVES 4, which work together to assemble the carbon skeleton of the compound .

Technical Details

The key steps in the synthesis include:

  • Polyketide Synthesis: The assembly of acetate and propionate units to form the backbone of avermectin.
  • Modification: Subsequent modifications involve hydroxylation, cyclization, and glycosylation processes that transform the aglycone into its final form .
  • Genetic Engineering: Techniques such as combinatorial biosynthesis have been employed to enhance yields and create novel derivatives by swapping genetic components between different strains .
Molecular Structure Analysis

Structure

Avermectin A1a features a complex structure characterized by a large macrolide ring with multiple functional groups. The molecular formula is C47H72O14C_{47}H_{72}O_{14}, indicating a high degree of complexity typical for macrocyclic lactones.

Data

  • Molecular Weight: Approximately 875.06 g/mol.
  • Key Functional Groups: Includes multiple hydroxyl groups, a furan ring, and glycosylated components that contribute to its biological activity .
Chemical Reactions Analysis

Reactions

Avermectin A1a undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions to improve solubility and stability.
  • Glycosylation: Addition of sugar moieties that enhance bioactivity against target organisms .

Technical Details

The modification processes are typically facilitated by enzymatic activities encoded in the S. avermitilis genome. For instance, enzymes such as AveE (a cytochrome P450 monooxygenase) play crucial roles in hydroxylation reactions .

Mechanism of Action

Process

The mechanism by which avermectin A1a exerts its effects involves binding to glutamate-gated chloride channels in the nervous systems of parasites and insects. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of the target organisms.

Data

Research indicates that even low concentrations of avermectin A1a can significantly disrupt neuronal function in susceptible species, making it an effective agent for pest control .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point varies based on purity but typically ranges from 130°C to 140°C.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural elucidation .

Applications

Avermectin A1a has significant applications across various fields:

  • Veterinary Medicine: Used extensively for treating parasitic infections in livestock.
  • Agriculture: Employed as an insecticide to control pests in crops due to its effectiveness at low dosages.
  • Research: Investigated for potential uses in human medicine, particularly in treating parasitic infections such as lymphatic filariasis .
Introduction to Avermectin A1a

Structural Classification Within the Avermectin Family

Avermectin A1a (C₄₈H₇₄O₁₄) is a 16-membered macrocyclic lactone belonging to the "A-series" subgroup of avermectins, characterized by a methoxy group (-OCH₃) at the C5 position of its aglycone core [1] [8]. Its structure comprises four defining components: (i) a pentacyclic lactone ring derived from polyketide biosynthesis; (ii) a spiroketal moiety bridging C17-C18 and C19-C20; (iii) a benzofuran fusion at the C6-C8a positions; and (iv) a disaccharide unit of α-L-oleandrose attached via a glycosidic bond at C13 [5] [9]. The "A1" designation indicates a double bond at C22-C23, while the "a" suffix denotes a sec-butyl group at C25 (derived from 2-methylbutyryl-CoA starter unit), contrasting with the isopropyl group in "b" components [1] [8]. This structural configuration places A1a among the eight naturally occurring avermectins produced by Streptomyces avermitilis, differentiated by substitutions at C5, C22-C23, and C25 [8].

Table 1: Structural Features Defining Avermectin Subtypes

Structural FeatureA-SeriesB-SeriesA1a-Specific Attributes
C5 Substituent-OCH₃-OHMethoxy group enhances lipophilicity
C22-C23 BondDouble bondSingle bondUnsaturation reduces polarity
C25 Alkyl Groupsec-butylsec-butylDerived from 2-methylbutyryl-CoA
GlycosylationBis-oleandroseBis-oleandroseL-oleandrose disaccharide via β-glycosidic linkage
Representative CompoundA1a, A2aB1a, B2aComponent ratio: ~80% of A-series

Historical Discovery and Taxonomic Nomenclature of Streptomyces avermitilis

Avermectin A1a was discovered as a secondary metabolite of the actinobacterium Streptomyces avermitilis (MA-4680, NRRL 8165), first isolated in 1978 from a single soil sample collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan [2] [5]. The discovery stemmed from a collaboration between the Kitasato Institute (led by Satoshi Ōmura) and Merck & Co. (led by William Campbell). Ōmura's team screened >50 Streptomyces strains for antiparasitic activity, identifying the MA-4680 strain as highly effective against Nematospiroides dubius in mice [5]. Fermentation broths of this strain yielded a complex of eight closely related compounds, initially designated "avermectins" due to their potent anthelmintic ("avermectin": worm-killing) properties [2] [5]. Taxonomic studies initially classified the producer organism as Streptomyces avermitilis Burg et al. 1979. However, in 2002, Yoko Takahashi et al. proposed reclassification as Streptomyces avermectinius sp. nov. based on 16S rRNA sequencing and chemotaxonomic divergence from closely related species [5]. Despite this, the original nomenclature (S. avermitilis) remains prevalent in scientific literature and industrial contexts [3]. The discovery earned Ōmura and Campbell the 2015 Nobel Prize in Physiology or Medicine for revolutionizing parasitic disease treatment [5].

Table 2: Key Events in the Discovery of Avermectin A1a and Its Producer Organism

YearEventSignificance
1973–1975Soil sampling in Ito City, JapanIsolation of Streptomyces strain MA-4680
1978Fermentation & bioactivity screeningIdentification of anthelmintic activity against N. dubius
1979Taxonomic description (Burg et al.)Publication of Streptomyces avermitilis as novel species
1979–1981Structural elucidationCharacterization of eight avermectin components, including A1a
2002Reclassification proposal (Takahashi et al.)Suggested renaming to Streptomyces avermectinius
2015Nobel Prize awardRecognition of Ōmura & Campbell for avermectin discovery

Comparative Analysis of Avermectin A1a and B1a Structural/Functional Divergence

Avermectin A1a and B1a represent structurally analogous compounds with divergent bioactivities due to discrete modifications at two key sites: the C5 substituent and the C22-C23 bond [6] [8]. A1a possesses a methoxy group (-OCH₃) at C5 and an unsaturated C22-C23 bond, whereas B1a features a hydroxyl group (-OH) at C5 and a saturated (dihydro) C22-C23 bond [8]. These differences profoundly influence their physicochemical and biological properties:

  • Polarity and Solubility: The C5-OH in B1a increases hydrogen bonding capacity, enhancing water solubility compared to the lipophilic C5-OCH₃ in A1a. Consequently, B1a exhibits greater mobility in aqueous environments, while A1a shows higher affinity for lipid membranes and organic solvents [8] [6].
  • Bioactivity Profile: B1a demonstrates superior insecticidal and anthelmintic potency due to its optimized binding to glutamate-gated chloride channels (GluCls) in target parasites [6]. Specifically, the C5-OH forms a critical hydrogen bond with GluCl residues absent in A1a, increasing binding affinity by ~10-fold. Additionally, saturation at C22-C23 stabilizes the spiroketal conformation, enhancing membrane permeability [8].
  • Metabolic Stability: The saturated C22-C23 bond in B1a confers resistance to oxidative degradation, prolonging its half-life in biological systems. Conversely, the double bond in A1a serves as a metabolic vulnerability site, facilitating faster clearance [8].

Functionally, A1a serves as a biosynthetic precursor to B1a derivatives like ivermectin. Industrially, fermentation optimization favors B1a production due to its higher efficacy, with A1a typically constituting <10% of commercial avermectin mixtures like abamectin [6] [8].

Table 3: Comparative Structural and Functional Properties of A1a and B1a

PropertyAvermectin A1aAvermectin B1aFunctional Consequence
C5 Group-OCH₃-OHB1a has higher polarity and stronger GluCl binding
C22-C23 BondUnsaturated (double bond)Saturated (single bond)B1a exhibits greater metabolic stability
Molecular FormulaC₄₈H₇₄O₁₄C₄₈H₇₄O₁₄Identical mass but distinct stereoelectronic properties
Parasite Paralysis EC₅₀~10–100 nM*~0.1–1 nM*B1a is 10–100x more potent in electrophysiological assays
Natural AbundanceMinor component (5–15%)Major component (≥80% of B-series)Industrial focus on B1a maximizes yield efficiency

*Representative relative potency; varies by parasite species [6] [8].

Properties

CAS Number

65195-51-9

Product Name

Avermectin A1a

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C49H74O14

Molecular Weight

887.1 g/mol

InChI

InChI=1S/C49H74O14/c1-12-26(2)43-29(5)18-19-48(63-43)24-35-21-34(62-48)17-16-28(4)42(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)41(50)31(7)57-39)27(3)14-13-15-33-25-56-46-44(55-11)30(6)20-36(47(51)59-35)49(33,46)52/h13-16,18-20,26-27,29,31-32,34-46,50,52H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48+,49+/m0/s1

InChI Key

AFSHKCWTGFDXJR-SQOHEDJBSA-N

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Synonyms

avermectin
avermectin A1a
avermectins
aversectin C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.